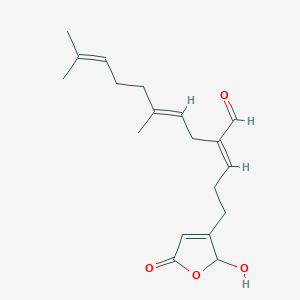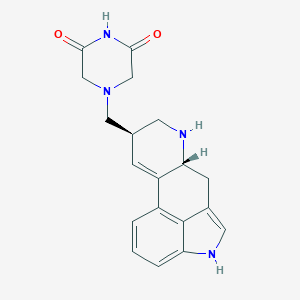![molecular formula C22H17BrN2O4 B238776 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide](/img/structure/B238776.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as BRD3308 and has a molecular formula of C24H20BrN2O3.
科学研究应用
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Another potential application of this compound is in the field of neurodegenerative diseases. Research has shown that N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide can protect neurons from damage caused by oxidative stress and inflammation, which are two major factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide is not yet fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It is also believed to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
生化和生理效应
Studies have shown that N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species and inflammatory cytokines in neuronal cells, which can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to further explore its mechanism of action and potential side effects, which could lead to the development of more effective and safer treatments. Finally, research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research and potential clinical use.
合成方法
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide has been reported in several research articles. One of the most common methods involves the reaction of 3-bromo-4-ethoxybenzoic acid with 3-amino-2-hydroxybenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with cyclohexanone and 2,4-pentanedione to obtain the final compound.
属性
产品名称 |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide |
|---|---|
分子式 |
C22H17BrN2O4 |
分子量 |
453.3 g/mol |
IUPAC 名称 |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-2-28-19-10-7-13(11-16(19)23)21(27)24-14-8-9-18(26)15(12-14)22-25-17-5-3-4-6-20(17)29-22/h3-12,25H,2H2,1H3,(H,24,27)/b22-15+ |
InChI 键 |
HVWKBFCHXHDGGL-PXLXIMEGSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2)Br |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Br |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)





![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
